2-Ethoxy-5-fluoroisonicotinaldehyde
Description
2-Ethoxy-5-fluoroisonicotinaldehyde (CAS No. 1263365-52-1) is a fluorinated pyridine derivative characterized by an ethoxy group at position 2 and an aldehyde functional group at position 4 of the pyridine ring. This compound has a purity of 97.0% and was previously marketed as a specialty chemical for pharmaceutical and agrochemical research. However, it is currently listed as a discontinued product, limiting its commercial availability .
Properties
IUPAC Name |
2-ethoxy-5-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVOUDZQADNWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255824 | |
| Record name | 4-Pyridinecarboxaldehyde, 2-ethoxy-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809157-93-4 | |
| Record name | 4-Pyridinecarboxaldehyde, 2-ethoxy-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809157-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxaldehyde, 2-ethoxy-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-fluoroisonicotinaldehyde typically involves the reaction of 2-ethoxyisonicotinaldehyde with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-fluoroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Ethoxy-5-fluoroisonicotinaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-fluoroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyridine Derivatives
Key Findings :
- Ethoxy vs. However, its bulkiness may reduce reactivity in nucleophilic additions compared to smaller substituents like methyl .
- Fluorine Position : Fluorine at C5 (common in all compounds) stabilizes the pyridine ring via electron-withdrawing effects, favoring electrophilic substitution at C3.
Functional Group Comparison
Key Findings :
- The aldehyde group in this compound enables rapid conjugation with amines or hydrazines, making it suitable for synthesizing heterocycles like pyrazoles or imidazoles. In contrast, carboxylic acid derivatives (e.g., 2-Amino-5-fluoroisonicotinic acid) are more stable and suited for metal coordination or peptide coupling .
Structural Analogs in Drug Discovery
- 2-Fluoro-5-methylisonicotinaldehyde (CAS 1227512-02-8): Shares the aldehyde group but replaces ethoxy with fluorine at C2. This substitution reduces steric hindrance, favoring reactions with bulky nucleophiles in kinase inhibitor synthesis .
- 2-Chloro-5-fluoroisonicotinic acid (CAS 884494-74-0): Chlorine at C2 increases electrophilicity compared to ethoxy, enhancing cross-coupling reactivity in Suzuki-Miyaura reactions .
Biological Activity
2-Ethoxy-5-fluoroisonicotinaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10FNO2, with a molecular weight of approximately 195.19 g/mol. The presence of the ethoxy and fluorine groups significantly influences its biological activity and binding affinity to various targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances the compound's stability and reactivity, while the ethoxy group modulates its lipophilicity, facilitating cellular uptake.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : It acts as a ligand for various receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity
Recent studies have highlighted the diverse biological activities of this compound:
- Antimicrobial Activity : Exhibits significant antibacterial effects against various strains, including resistant bacteria.
- Anticancer Properties : In vitro studies indicate that it may induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
- Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation markers in cellular models.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound on human breast cancer cells (MCF-7). The compound was found to significantly inhibit cell proliferation at concentrations as low as 10 µM. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis, indicating its potential as a therapeutic agent against breast cancer .
Table 2: Anticancer Efficacy Data
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 25 |
| 50 | 50 | 60 |
| 100 | 30 | 85 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
